2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609650
InChI: InChI=1S/C14H20N2.ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;/h1-5,13-15H,6-11H2;1H
SMILES: C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl
Molecular Formula: C14H21ClN2
Molecular Weight: 252.78 g/mol

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

CAS No.:

Cat. No.: VC13609650

Molecular Formula: C14H21ClN2

Molecular Weight: 252.78 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride -

Specification

Molecular Formula C14H21ClN2
Molecular Weight 252.78 g/mol
IUPAC Name 2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;hydrochloride
Standard InChI InChI=1S/C14H20N2.ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;/h1-5,13-15H,6-11H2;1H
Standard InChI Key DMVNWEZDNFINQN-UHFFFAOYSA-N
SMILES C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl
Canonical SMILES C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl

Introduction

Chemical Structure and Nomenclature

Structural Analysis

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride consists of a fully saturated pyrrolo-pyridine bicyclic system fused at the 3,4-positions of the pyridine ring, with a benzyl group at position 2 and a hydrochloride counterion. The octahydro designation indicates complete saturation of the bicyclic framework, resulting in a rigid, chair-like conformation . The [3,4-c] fusion differentiates it from the more commonly studied [3,4-b] isomers, altering the spatial arrangement of substituents and potentially impacting biological activity.

Stereochemical Considerations

Stereoselective synthesis is critical due to the presence of two chiral centers in the bicyclic core. For the analogous (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, enantiomeric purity >98% is achieved via resolution with D(-)-tartaric acid . Computational modeling suggests similar steric constraints for the [3,4-c] isomer, though experimental validation remains pending.

Synthesis Methodologies

Coupling and Cyclization

The foundational step for pyrrolo-pyridine derivatives involves coupling pyridine dicarboxylic acids with amines. For example, 2,3-pyridine dicarboxylic acid reacts with benzylamine to form 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, a precursor to reduced analogs . Adapting this to the [3,4-c] system would require repositioning functional groups, potentially using 3,4-pyridine dicarboxylic acid as a starting material.

Table 1: Key Reaction Conditions for Bicyclic Intermediate Synthesis

StepReagents/ConditionsYieldSource
CouplingBenzylamine, toluene, 70–85°C85–92%
De-aromatizationH₂ (7–8 kg/cm²), Pd/C, L-proline, 70–85°C97%
Stereoselective ReductionNaBH₄-BF₃·Et₂O, acetone/MeOH (1:0.5)89%

Catalytic Hydrogenation

De-aromatization of the pyridine ring is achieved via high-pressure hydrogenation. For the [3,4-b] isomer, Pd/C in toluene with L-proline as a chiral auxiliary yields 97% of the tetrahydro intermediate . Transitioning to the [3,4-c] system may necessitate optimized catalyst loading (5–10% Pd/C) and protic/aprotic solvent mixtures to prevent racemization.

Resolution and Salt Formation

Racemic mixtures are resolved using D(-)-tartaric acid in ethanol/acetone (1:0.5), isolating the desired (S,S)-enantiomer as a monotartrate salt . For the hydrochloride salt, free basing followed by HCl treatment in dichloromethane/methanol would yield the crystalline product.

Physicochemical Properties

Solubility and Stability

While direct data for the [3,4-c] isomer is unavailable, the hydrochloride salt of the [3,4-b] analog exhibits high solubility in polar solvents (e.g., water: >50 mg/mL at 25°C) due to its ionic nature . Stability studies under accelerated conditions (40°C/75% RH) suggest degradation <2% over 6 months, indicative of robust shelf life.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, D₂O): δ 7.3–7.5 (m, 5H, benzyl), 3.8–4.1 (m, 2H, CH₂N), 3.2–3.5 (m, 4H, bicyclic CH₂) .

  • ¹³C NMR: 138.9 (benzyl C1), 127–129 (aryl CH), 58.4 (N-CH₂), 45–50 (bicyclic carbons) .

Chiral HPLC
Chiral AGP columns (150 × 4.0 mm, 5 µm) with isocratic elution (10 mM NH₄OAc/MeOH 70:30) resolve enantiomers with >99% ee .

Applications in Pharmaceutical Synthesis

Intermediate for Antibacterial Agents

The [3,4-b] isomer is a key intermediate in moxifloxacin synthesis, a fourth-generation fluoroquinolone . The hydrochloride salt enhances water solubility, facilitating formulation. For the [3,4-c] analog, molecular docking studies predict similar binding affinity to DNA gyrase, though bioactivity assays are required.

Challenges and Future Directions

Isomer-Specific Synthesis

Current methods prioritize [3,4-b] derivatives due to their established utility. Developing [3,4-c] variants requires re-engineering coupling and reduction steps to accommodate altered ring fusion. Computational tools (e.g., DFT simulations) could predict optimal reaction pathways.

Scalability and Cost

Large-scale production of chiral bicyclic amines remains costly due to expensive catalysts (Pd/C) and resolution agents (D(-)-tartaric acid). Continuous flow hydrogenation and enzyme-mediated resolution may offer economical alternatives.

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